7-[(2-CHLORO-5-METHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-{[(PYRIDIN-2-YL)METHYL]AMINO}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Overview
Description
7-[(2-CHLORO-5-METHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-{[(PYRIDIN-2-YL)METHYL]AMINO}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a chlorinated methoxyphenyl group, a dimethylated purine core, and a pyridinylmethylamino substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-CHLORO-5-METHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-{[(PYRIDIN-2-YL)METHYL]AMINO}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the purine core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorinated methoxyphenyl group: This step often employs a Friedel-Crafts alkylation reaction using 2-chloro-5-methoxybenzyl chloride.
Attachment of the pyridinylmethylamino group: This is achieved through nucleophilic substitution reactions, where the pyridinylmethylamine reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chlorinated phenyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in studying cellular processes.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of 7-[(2-CHLORO-5-METHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-{[(PYRIDIN-2-YL)METHYL]AMINO}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used in respiratory therapies.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer.
Uniqueness
What sets 7-[(2-CHLORO-5-METHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-{[(PYRIDIN-2-YL)METHYL]AMINO}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its chlorinated methoxyphenyl group and pyridinylmethylamino substituent provide unique reactivity and binding characteristics, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-[(2-chloro-5-methoxyphenyl)methyl]-1,3-dimethyl-8-(pyridin-2-ylmethylamino)purine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6O3/c1-26-18-17(19(29)27(2)21(26)30)28(12-13-10-15(31-3)7-8-16(13)22)20(25-18)24-11-14-6-4-5-9-23-14/h4-10H,11-12H2,1-3H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRJDLACNFPJPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=N3)CC4=C(C=CC(=C4)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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